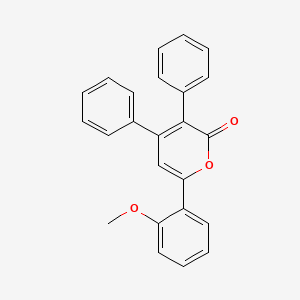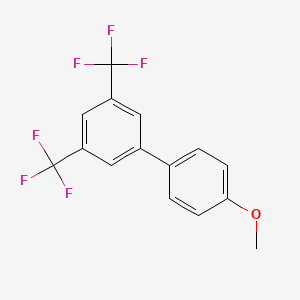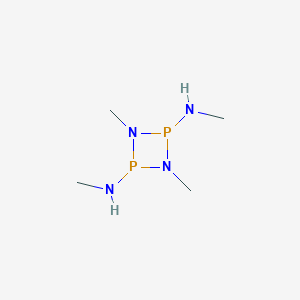
N~2~,N~4~,1,3-Tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~4~,1,3-Tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine is a unique organophosphorus compound It features a diazadiphosphetidine ring, which is a four-membered ring containing two nitrogen atoms and two phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~,1,3-Tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine typically involves the reaction of tetramethylphosphorodiamidic chloride with ammonia or amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran or dichloromethane to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~4~,1,3-Tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted diazadiphosphetidines.
Scientific Research Applications
N~2~,N~4~,1,3-Tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N2,N~4~,1,3-Tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can lead to the formation of stable complexes with metals or other reactive species. The pathways involved often include coordination to metal centers, which can enhance catalytic activity or alter the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N,N,N’,N’-Tetramethyl-1,3-diaminopropane
- N,N,N’,N’-Tetramethyl-1,4-butanediamine
Uniqueness
N~2~,N~4~,1,3-Tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine is unique due to its four-membered diazadiphosphetidine ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds, making it valuable for specific applications in catalysis and materials science.
Properties
CAS No. |
498576-84-4 |
|---|---|
Molecular Formula |
C4H14N4P2 |
Molecular Weight |
180.13 g/mol |
IUPAC Name |
2-N,4-N,1,3-tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine |
InChI |
InChI=1S/C4H14N4P2/c1-5-9-7(3)10(6-2)8(9)4/h5-6H,1-4H3 |
InChI Key |
WDPPWUGVMFHJPV-UHFFFAOYSA-N |
Canonical SMILES |
CNP1N(P(N1C)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([1,1'-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole](/img/structure/B14233329.png)
![2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14233337.png)
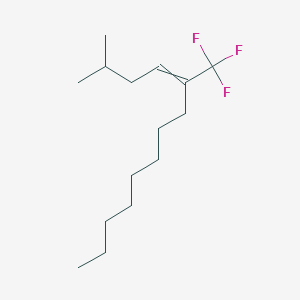
![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)
![5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one](/img/structure/B14233361.png)
![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
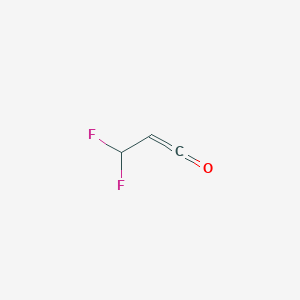
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
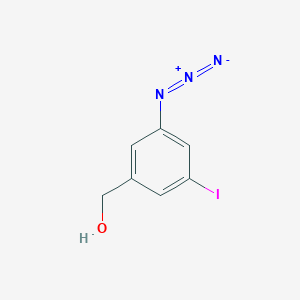
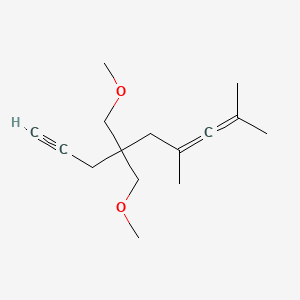
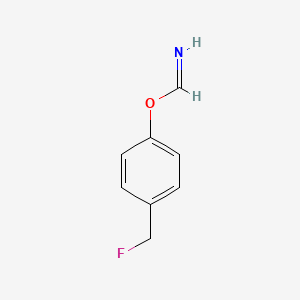
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
